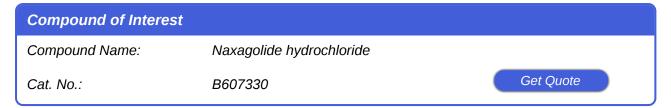


Naxagolide Hydrochloride: A Technical Overview for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide hydrochloride is a potent and selective dopamine D2 and D3 receptor agonist that was investigated for its therapeutic potential in treating Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Naxagolide hydrochloride. The document details its mechanism of action through the dopamine D2 receptor signaling pathway, supported by available binding affinity data. While comprehensive experimental data remains limited in publicly accessible literature, this guide synthesizes the current understanding of Naxagolide hydrochloride to inform further research and development efforts.

Chemical Structure and Properties

Naxagolide hydrochloride is the hydrochloride salt of Naxagolide.[1] Its chemical structure is characterized by a hexahydronaphthoxazine core.

Chemical Structure:

- IUPAC Name: (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride[1]
- SMILES: CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl



InChI: InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Naxagolide hydrochloride** is presented in Table 1. Notably, specific experimental data for aqueous solubility and pKa are not readily available in the public domain.

Property	Value	Source	
Molecular Formula	C15H22CINO2	PubChem[1]	
Molecular Weight	283.79 g/mol	PubChem[1]	
CAS Number	99705-65-4	CAS Common Chemistry[4]	
Melting Point	280-282 °C	CAS Common Chemistry[4]	
Appearance	White to off-white solid	MedChemExpress[5]	
Aqueous Solubility	Data not available	MedKoo Biosciences[5]	
рКа	Data not available	N/A	

Pharmacology

Naxagolide is a potent dopamine D2 and D3 receptor agonist.[6] Agonism at these receptors, which are coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This mechanism of action is central to its effects on dopaminergic neurotransmission.

Receptor Binding Affinity

Naxagolide exhibits high affinity for dopamine D2 and D3 receptors. While a comprehensive binding profile from a single source is not available, published data indicates its potent interaction with these targets.



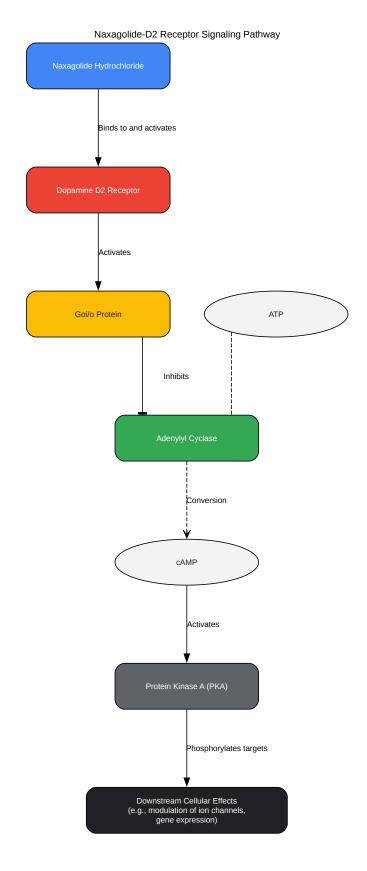
Receptor	Radioligand	Tissue Source	Ki (nM)	Reference
Dopamine D2	[³H]Spiperone	Rat Striatum	55 (IC50)	MedChemExpres s[5]
Dopamine D2	[³ H]Apomorphine	Rat Striatum	23 (IC50)	MedChemExpres s[5]

Note: The values presented are IC_{50} values from competitive binding assays, which are indicative of affinity.

Mechanism of Action and Signaling Pathway

As a D2-like receptor agonist, **Naxagolide hydrochloride** modulates intracellular signaling cascades primarily through the Gai/o pathway. The binding of Naxagolide to the D2 receptor initiates a conformational change, leading to the activation of the associated G protein. This activation results in the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream signaling events.





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Naxagolide's inhibitory effect on the cAMP pathway.



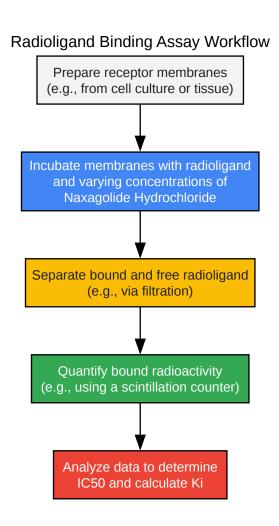
Further downstream effectors of D2 receptor signaling include the modulation of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, and influencing the activity of various kinases and phosphatases, ultimately impacting gene expression and neuronal excitability.[3][7]

Experimental Protocols

Detailed experimental protocols for **Naxagolide hydrochloride** are not widely published. However, the following sections outline generalized methodologies for key assays used to characterize compounds of this class.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a typical competition binding assay to determine the affinity of a test compound for a specific receptor.





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A typical workflow for a radioligand binding assay.

Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
- Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and a range of concentrations of **Naxagolide hydrochloride**.
- Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the
 Naxagolide hydrochloride concentration. Fit the data to a sigmoidal dose-response curve
 to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff
 equation.

cAMP Functional Assay (Generic Protocol)

This protocol outlines a method to assess the functional activity of **Naxagolide hydrochloride** as a D2 receptor agonist by measuring its effect on intracellular cAMP levels.

Methodology:

- Cell Culture: Culture cells stably or transiently expressing the dopamine D2 receptor.
- Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of Naxagolide hydrochloride in the presence of an adenylyl cyclase activator (e.g., forskolin).



- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the logarithm of the Naxagolide hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value, which represents the concentration of Naxagolide hydrochloride that produces 50% of its maximal effect.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **Naxagolide hydrochloride** is not available in the reviewed literature. Patent documents mention the compound but do not provide specific and complete synthetic procedures.

Conclusion

Naxagolide hydrochloride is a well-characterized dopamine D2 and D3 receptor agonist with high potency. Its mechanism of action via the inhibition of the adenylyl cyclase/cAMP pathway is consistent with its classification as a D2-like receptor agonist. While there is a lack of comprehensive, publicly available data on its physicochemical properties, such as aqueous solubility and pKa, and detailed experimental protocols, the existing information provides a solid foundation for its further investigation. The data and methodologies presented in this guide can serve as a valuable resource for researchers and drug development professionals interested in **Naxagolide hydrochloride** and other dopaminergic compounds. Further studies to fully elucidate its pharmacological and physicochemical profile are warranted to better understand its therapeutic potential.

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